molecular formula C12H9ClN4 B2832799 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 80504-60-5

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2832799
CAS No.: 80504-60-5
M. Wt: 244.68
InChI Key: TURKZWDFAPMZAE-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzyl group and a chlorine atom in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Solvents: Ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used solvents.

    Catalysts: Bases like triethylamine or potassium carbonate are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives of the triazolopyridazine scaffold .

Scientific Research Applications

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-10-6-7-11-14-15-12(17(11)16-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURKZWDFAPMZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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